1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide
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Overview
Description
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate, terminating its action at the synapse. When ache is inhibited by this compound, acetylcholine accumulates, leading to prolonged stimulation of cholinergic neurons .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various physiological effects. For instance, it can enhance memory and cognitive function, making this compound potentially useful in treating conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound may interact with other proteins involved in oxidative stress pathways, potentially modulating their activity and contributing to its biochemical effects.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth. Its effects on cellular metabolism include changes in glucose uptake and mitochondrial function, which are essential for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on target enzymes and proteins, leading to inhibition or activation. For instance, its binding to acetylcholinesterase results in enzyme inhibition, preventing the breakdown of acetylcholine . Additionally, the compound may interact with transcription factors, influencing gene expression patterns. These molecular interactions are critical for understanding how the compound modulates biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Preparation Methods
The synthesis of 1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidine derivatives and benzoyl chloride.
Reaction Conditions: The piperidine derivative is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperidine intermediate.
Carbamoylation: The intermediate is then reacted with 4-aminobenzoic acid under suitable conditions to introduce the carbamoyl group, resulting in the formation of the final product
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the benzoyl group are replaced with other groups using appropriate reagents
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its structural features and biological activity.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzoyl-4-piperidinecarboxylic acid: This compound shares a similar piperidine core but lacks the carbamoyl group, resulting in different biological activity and applications.
N-(piperidine-4-yl) benzamide: This compound has a similar structure but with different substituents on the piperidine ring, leading to variations in its pharmacological properties.
Piperidine-4-carboxamides:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUNCDSVAUCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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